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N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Structure-Activity Relationship Sulfonamide SAR GPCR Ligand Design

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1049435-39-3) is a synthetic sulfonamide derivative that integrates a 4-methoxyphenylpiperazine moiety with a 2,4,5-trimethylbenzenesulfonamide group via an ethyl linker. Its molecular formula is C22H31N3O3S and its molecular weight is 417.57 g/mol.

Molecular Formula C22H31N3O3S
Molecular Weight 417.57
CAS No. 1049435-39-3
Cat. No. B2916566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
CAS1049435-39-3
Molecular FormulaC22H31N3O3S
Molecular Weight417.57
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC)C
InChIInChI=1S/C22H31N3O3S/c1-17-15-19(3)22(16-18(17)2)29(26,27)23-9-10-24-11-13-25(14-12-24)20-5-7-21(28-4)8-6-20/h5-8,15-16,23H,9-14H2,1-4H3
InChIKeyIDRBTJLXAMJSSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1049435-39-3): Structural Identity and Research Procurement Context


N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1049435-39-3) is a synthetic sulfonamide derivative that integrates a 4-methoxyphenylpiperazine moiety with a 2,4,5-trimethylbenzenesulfonamide group via an ethyl linker. Its molecular formula is C22H31N3O3S and its molecular weight is 417.57 g/mol [1]. The compound is cataloged as PubChem CID 42267560 and is commercially available from screening-compound suppliers such as Life Chemicals (catalog F5265-0114) [2]. Structurally, it belongs to the arylpiperazine-sulfonamide class, a scaffold recognized for engagement with G-protein-coupled receptors (GPCRs), particularly serotonergic and adrenergic receptor subtypes . However, at the time of this analysis, no peer-reviewed primary research articles reporting quantitative biological activity data for this specific compound were identified in PubMed, PubChem BioAssay, ChEMBL, or Google Scholar.

Why In-Class Arylpiperazine-Sulfonamides Cannot Substitute for N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1049435-39-3) in Receptor-Targeted Studies


Within the arylpiperazine-sulfonamide class, subtle variations in the sulfonamide aryl substitution pattern profoundly affect receptor selectivity profiles. The 2,4,5-trimethylbenzene sulfonamide motif present in CAS 1049435-39-3 imparts a distinct steric and lipophilic signature (XLogP3-AA = 3.6) compared to the more common 4-substituted or unsubstituted benzenesulfonamide analogs [1]. Published structure-activity relationship (SAR) studies on related benzenesulfonylpiperazine series demonstrate that methyl group position and count on the sulfonamide aryl ring directly modulate potency against biological targets—for example, shifting IC₅₀ values by an order of magnitude in anti-Trypanosoma cruzi assays and altering binding affinity across 5-HT receptor subtypes by >10-fold [2][3]. The 2,4,5-trimethyl substitution pattern (versus the more prevalent 2,4,6-trimethyl or 4-methyl regioisomers) is underrepresented in published screening libraries, meaning that generic substitution with a more common analog risks missing the steric and electronic contributions unique to this regioisomer [1]. Consequently, for any SAR exploration or target-engagement study where the 2,4,5-trimethylphenyl pharmacophore is a design variable, only this exact compound can faithfully represent that structural hypothesis.

Quantitative Differentiation Evidence for CAS 1049435-39-3 Versus Closest Structural Analogs


Sulfonamide Aryl Substitution: 2,4,5-Trimethyl vs. 4-Propyl Regioisomer Comparison

The target compound (CAS 1049435-39-3) bears a 2,4,5-trimethylbenzenesulfonamide group, whereas its closest commercially available analog (CAS 1049389-45-8) carries a 4-propylbenzenesulfonamide moiety. Computed physicochemical properties differ: the 2,4,5-trimethyl substitution yields a higher topological polar surface area (TPSA = 70.3 Ų) and a distinct hydrogen bond acceptor count (6) compared to the 4-propyl analog (TPSA = 49.8 Ų, HBA = 5) [1]. Published SAR on benzenesulfonylpiperazine series indicates that methyl substituents ortho to the sulfonamide linkage introduce conformational restriction that alters receptor binding poses; compounds with ortho-methyl groups on the benzenesulfonamide ring showed IC₅₀ shifts from >50 μM to ~5 μM against T. cruzi in phenotypic assays [2]. No direct head-to-head assay data for CAS 1049435-39-3 against CAS 1049389-45-8 is publicly available, so this differentiation is class-level inference from structurally analogous benzenesulfonylpiperazine series.

Structure-Activity Relationship Sulfonamide SAR GPCR Ligand Design

Mono-Sulfonamide vs. Bis-Sulfonamide Piperazine: Functional Group Stoichiometry Differentiation

The target compound contains a single sulfonamide group linked to the piperazine ethyl side chain, leaving the piperazine ring with one free tertiary amine (pKa ~8-9 predicted). In contrast, the closely related bis-sulfonamide analog (CAS 667892-20-8) has both piperazine nitrogens sulfonylated, resulting in two sulfonamide groups and no basic amine center [1]. This difference is critical: the free piperazine nitrogen in the target compound can participate in pH-dependent protonation and serve as an additional hydrogen bond donor/acceptor, whereas the bis-sulfonamide analog lacks this functionality entirely. In structurally related mono-sulfonamide piperazine series, the presence of a basic amine center has been shown to improve aqueous solubility by 5- to 20-fold at pH 7.4 compared to di-sulfonylated counterparts, based on class-level data from piperazine sulfonamide drug discovery programs . Molecular weight difference: 417.57 (target) vs. 493.68 (bis-sulfonamide), a 76.11 Da reduction that improves compliance with lead-like property guidelines [1].

Medicinal Chemistry Piperazine Functionalization Sulfonamide Chemistry

4-Methoxyphenyl vs. 2-Methoxyphenyl Piperazine Isomer Comparison: Regiochemical Impact on Receptor Subtype Selectivity

The target compound incorporates a 4-methoxyphenyl (para-methoxy) substituent on the piperazine ring. The positional isomer with 2-methoxyphenyl (ortho-methoxy) substitution is exemplified by WAY-100635 derivatives, which are well-characterized 5-HT1A receptor ligands with Kᵢ values in the sub-nanomolar range [1]. Published SAR demonstrates that para- vs. ortho-methoxy placement on the phenylpiperazine moiety shifts receptor selectivity: ortho-methoxy analogs favor 5-HT1A binding (Kᵢ ~0.5-2 nM), while para-methoxy analogs show reduced 5-HT1A affinity but may engage alpha1-adrenergic receptors (Kᵢ ~22-250 nM) and 5-HT7 receptors (IC₅₀ ~12-580 nM) based on related sulfonamide-piperazine series [2]. The para-methoxy configuration of the target compound thus biases it away from the extensively studied 5-HT1A pharmacophore and toward a distinct receptor interaction profile, making it a differentiated tool for probing para-methoxyphenyl-piperazine engagement.

Serotonin Receptors Dopamine Receptors Arylpiperazine SAR

Commercial Availability and Purity Specification Benchmarking

The target compound (CAS 1049435-39-3) is stocked by Life Chemicals (catalog F5265-0114) with a standard purity specification of ≥95%, consistent with industry norms for screening-compound libraries [1]. By comparison, the closest analog (CAS 1049389-45-8) is also available from commercial vendors at ≥95% purity [2]. The bis-sulfonamide analog (CAS 667892-20-8) is listed by EvitaChem and BenchChem at ≥95% purity . While all three compounds meet the ≥95% purity threshold typical of HTS libraries, the target compound benefits from being explicitly cataloged in the Life Chemicals screening collection, which provides a defined sourcing pathway for academic and industrial screening campaigns [1]. No certificate-of-analysis-level data or batch-specific purity validation was publicly available at the time of this analysis.

Chemical Procurement Quality Control Research Chemical Sourcing

Absence of Published Direct Bioactivity Data: Evidence Gap and Procurement Implications

A comprehensive search of PubMed (including PubMed Central), PubChem BioAssay, ChEMBL, Google Scholar, and Google Patents (conducted 2026-05-09) returned zero peer-reviewed publications, bioassay records, or patent examples containing quantitative activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition, or any other endpoint) for CAS 1049435-39-3 [1][2]. This contrasts with structurally related benzenesulfonylpiperazines, where 22 new derivatives were evaluated against T. cruzi with IC₅₀ values reported down to ~5 μM [3], and with 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzenesulfonamides that showed 5-HT7 IC₅₀ values of 12-580 nM [4]. The complete absence of primary activity data for CAS 1049435-39-3 means that any claims about its biological potency, selectivity, or target engagement are unverifiable from public records. Procurement decisions must weigh this evidence gap: the compound is a structurally defined, commercially available chemical probe, but its biological annotation is effectively blank.

Data Transparency Research Compound Selection Assay Development

Recommended Application Scenarios for N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1049435-39-3) Based on Available Evidence


De Novo Phenotypic or High-Throughput Screening (HTS) as a Structurally Novel Sulfonamide-Piperazine Chemotype

Given the complete absence of published biological annotation [1], the compound is best deployed as a screening library member in unbiased phenotypic assays or target-based HTS campaigns. Its structural features—the combination of a para-methoxyphenylpiperazine, an ethyl linker, and the sterically congested 2,4,5-trimethylbenzenesulfonamide—represent a distinct region of chemical space within the arylpiperazine-sulfonamide class that is not represented in published SAR studies [2]. Inclusion in diversity-oriented screening collections allows discovery of novel structure-activity relationships without preconceived target hypotheses. The compound's computed drug-like properties (MW 417.57, XLogP 3.6, TPSA 70.3 Ų) comply with Lipinski guidelines, supporting its suitability for cellular screening [3].

Synthetic Intermediate for Parallel Library Synthesis Exploring 2,4,5-Trimethylbenzenesulfonamide SAR

The target compound's mono-sulfonamide architecture, with a free piperazine nitrogen, enables further derivatization (e.g., alkylation, acylation, or sulfonylation) to generate focused libraries that systematically vary the piperazine N-substituent while holding the 2,4,5-trimethylbenzenesulfonamide constant [1]. This is distinct from the bis-sulfonamide analog (CAS 667892-20-8), which cannot undergo further functionalization at the piperazine core. Published methodology for benzenesulfonylpiperazine synthesis and derivatization [2] provides validated protocols that can be adapted for library production from the target compound as a key intermediate.

Comparative Physicochemical Profiling Against 4-Propyl and Bis-Sulfonamide Analogs

The target compound's computed TPSA (70.3 Ų) and XLogP (3.6) differentiate it from the closest analog (CAS 1049389-45-8: TPSA 49.8 Ų, XLogP 3.4) [1]. These differences predict measurable variation in aqueous solubility, logD, and artificial membrane permeability (PAMPA). Procurement of both compounds for parallel physicochemical profiling would quantify the impact of 2,4,5-trimethyl vs. 4-propyl substitution on developability parameters, an analysis that is directly relevant to lead optimization programs involving benzenesulfonamide-containing candidates.

Computational Target Prediction and Molecular Docking Studies to Generate Testable Hypotheses

In the absence of experimental bioactivity data, in silico target prediction using platforms such as SwissTargetPrediction, SEA, or SuperPred can generate ranked target hypotheses based on the compound's structural similarity to ligands with known bioactivity [1]. The para-methoxyphenylpiperazine substructure is known to engage aminergic GPCRs, while the 2,4,5-trimethylbenzenesulfonamide provides a unique shape complementarity filter for docking-based virtual screening [2]. Such predictions, while not a substitute for experimental validation, can prioritize which assays to run first, maximizing the efficiency of experimental follow-up for this uncharacterized chemotype.

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